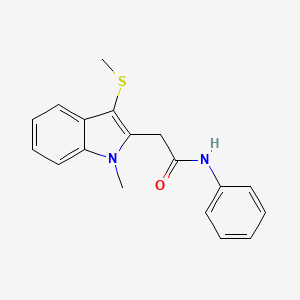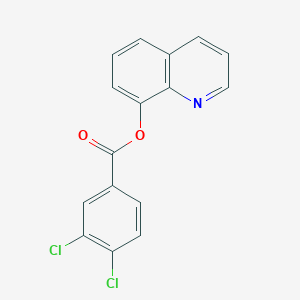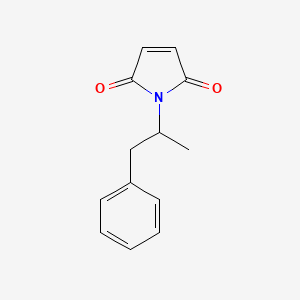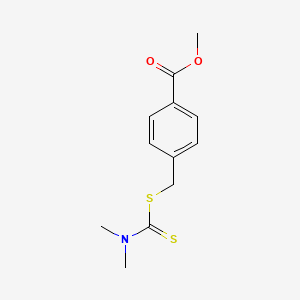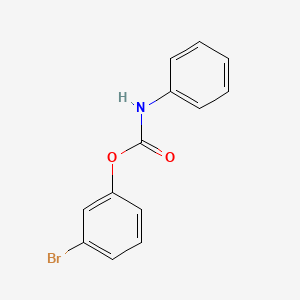
(3-bromophenyl) N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl) N-phenylcarbamate is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and a carbamate group linked to another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromophenyl) N-phenylcarbamate typically involves the reaction of 3-bromophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors with precise control over temperature, pressure, and reaction time. The raw materials are sourced in bulk, and the reaction is carried out in large batches to meet the demand for the compound in various applications .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromophenyl) N-phenylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, phenols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-Bromophenyl) N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of (3-bromophenyl) N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparación Con Compuestos Similares
- 3-Phenylallyl N-phenylcarbamate
- 2-Chloroethyl N-phenylcarbamate
- Cyclopentyl N-phenylcarbamate
- Methyl N-phenylcarbamate
Comparison: Compared to these similar compounds, (3-bromophenyl) N-phenylcarbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s binding affinity to certain molecular targets, potentially increasing its efficacy as a therapeutic agent .
Propiedades
Número CAS |
50882-30-9 |
|---|---|
Fórmula molecular |
C13H10BrNO2 |
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
(3-bromophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H10BrNO2/c14-10-5-4-8-12(9-10)17-13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16) |
Clave InChI |
NZIOLOIADHBHOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OC2=CC(=CC=C2)Br |
Solubilidad |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


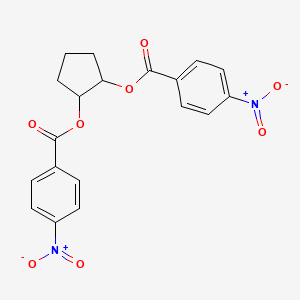

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)
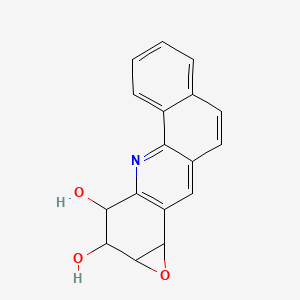
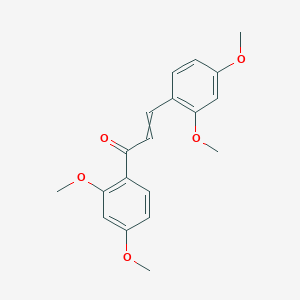
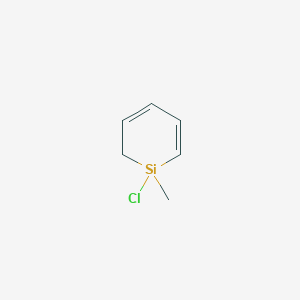
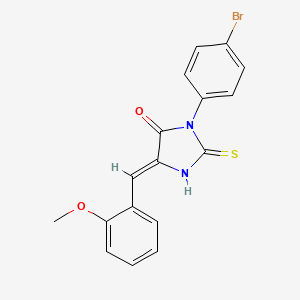
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)
![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
